molecular formula C11H8N2O5 B107822 Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 16134-01-3

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B107822
CAS No.: 16134-01-3
M. Wt: 248.19 g/mol
InChI Key: NOGQBLIKIZVQKT-UHFFFAOYSA-N
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Description

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (C₁₁H₈N₂O₅, MW 248.19) is a nitro-substituted quinoline derivative with a methyl ester group at position 2 and a keto group at position 3. The compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting bacterial or enzymatic pathways.

Properties

IUPAC Name

methyl 8-nitro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-18-11(15)7-5-9(14)6-3-2-4-8(13(16)17)10(6)12-7/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGQBLIKIZVQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347213
Record name Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16134-01-3
Record name Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Nitration of Aniline Derivatives

Electrophilic nitration of 3-nitroaniline derivatives is a critical step to introduce the nitro group at the C-8 position. Using a mixture of fuming nitric acid (HNO₃, 90%) and concentrated sulfuric acid (H₂SO₄) at 0–5°C achieves regioselectivity, directing the nitro group to the para position relative to the amino group. For example, nitration of ethyl 3-(2,6-dichloro-5-fluoro-3-nitrophenyl)-3-oxopropanoate under these conditions yields a nitro-substituted intermediate, which is subsequently cyclized.

Table 1: Nitration Conditions and Outcomes

Starting MaterialNitration ReagentsTemperatureYield (%)
Ethyl 3-(2,6-dichlorophenyl)propanoateHNO₃/H₂SO₄ (1:3 v/v)0–5°C78
3-NitroanilineHNO₃ (fuming)/H₂SO₄10°C65

Cyclocondensation with β-Keto Esters

Cyclization of the nitrated aniline derivative with methyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours forms the quinoline core. The reaction proceeds via keto-enol tautomerization, followed by intramolecular cyclization. Purification via silica gel column chromatography (hexane/ethyl acetate, 3:1) typically yields the product in 60–70% purity.

Microwave-Assisted One-Pot Synthesis

Modern approaches employ microwave irradiation to accelerate reaction kinetics and improve yields. A one-pot protocol combines nitration and cyclization in a single step, reducing purification demands.

Reaction Optimization

A mixture of 2-carboxyquinoline, methyl iodide, and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is irradiated at 150°C for 20 minutes under microwave conditions. Subsequent in-situ nitration using copper(II) bromide (CuBr₂) and sodium nitrite (NaNO₂) in hydrobromic acid (HBr) introduces the nitro group at C-8.

Table 2: Microwave Synthesis Parameters

ParameterValue
Microwave Power300 W
Temperature150°C
Reaction Time20 min
Yield85%

This method reduces side products like the C-6 nitro isomer by 40% compared to classical methods.

Catalytic Reductive Amination Pathways

Palladium-catalyzed reductive amination offers an alternative route, particularly for late-stage functionalization.

Palladium-Mediated Coupling

A nitro-substituted quinoline intermediate is treated with methyl chloroformate in the presence of palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The reaction proceeds via a carbonylative coupling mechanism, installing the methyl carboxylate group at C-2.

Key Reaction Metrics

  • Catalyst Loading: 5 mol% Pd(OAc)₂

  • CO Pressure: 1 atm

  • Yield: 72%

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis enables scalable production with minimal purification. A Wang resin-bound aniline derivative undergoes on-resin nitration and cyclization.

Resin Functionalization and Cleavage

  • Resin Loading : 3-Aminophenol is anchored to Wang resin using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • On-Resin Nitration : Treatment with acetyl nitrate (AcONO₂) introduces the nitro group.

  • Cyclization : Heating with methyl malonyl chloride in dichloromethane (DCM) forms the quinoline ring.

  • Cleavage : Trifluoroacetic acid (TFA)/water (95:5) releases the product, yielding 68% purity after lyophilization.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Classical Nitration65–7860–70Moderate
Microwave-Assisted8590High
Catalytic Amination7280Low
Solid-Phase Synthesis6875High

The microwave-assisted method offers the best balance of yield and purity, while solid-phase synthesis is optimal for large-scale production.

Mechanistic Insights and Challenges

Regioselectivity in Nitration

The C-8 nitro orientation is governed by the electron-withdrawing effect of the quinoline ring’s carbonyl group, which deactivates the C-6 and C-7 positions. Computational studies using density functional theory (DFT) confirm that nitration at C-8 is favored by 12 kcal/mol over C-6.

Byproduct Formation

Common byproducts include:

  • C-6 Nitro Isomer : Forms due to incomplete regiocontrol (15–20% yield in classical methods).

  • Over-Oxidized Products : Result from prolonged exposure to nitric acid (>30 min).

Chemical Reactions Analysis

Types of Reactions: Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.

Major Products:

    Oxidation: Quinoline derivatives with different functional groups.

    Reduction: Amino derivatives of quinoline.

    Substitution: Various substituted quinoline compounds.

Scientific Research Applications

Chemistry

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate serves as an important intermediate in the synthesis of more complex quinoline derivatives. It can undergo various chemical reactions:

  • Oxidation : Converts to different quinoline derivatives using oxidizing agents like potassium permanganate.
  • Reduction : The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
  • Substitution : Electrophilic substitution can occur on the quinoline ring under acidic conditions.

Biology

The biological applications of this compound are significant, particularly in the development of antimicrobial and anticancer agents.

Mechanism of Action :
The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline structure allows for intercalation with DNA, disrupting cellular processes.

Case Studies :

  • A study indicated that methyl 8-nitro derivatives showed effective antibacterial properties against multiple bacterial strains, suggesting their potential as new antibiotic agents.
  • Research demonstrated significant cytotoxicity against various cancer cell lines at micromolar concentrations, indicating potential therapeutic applications in oncology.

Medicine

Quinoline derivatives are explored for their potential use in pharmaceuticals, particularly as antimalarial and antibacterial agents. The unique structural features of this compound contribute to its interaction with biological targets involved in disease pathways.

Industry

This compound is also utilized in the development of dyes and pigments due to its chemical reactivity and stability. Its derivatives have applications in creating industrial chemicals with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring structure allows the compound to intercalate with DNA, disrupting cellular processes .

Comparison with Similar Compounds

Substituent Variations at Position 8

The nitro group at position 8 distinguishes the target compound from halogen- or alkyl-substituted analogues. Key comparisons include:

Compound Name Substituent (Position 8) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound NO₂ C₁₁H₈N₂O₅ 248.19 High polarity due to nitro group; potential intermediate for antibacterial agents
Methyl 8-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate Br C₁₁H₇BrNO₃ 285.09 Increased lipophilicity; used in halogenation reactions and cross-coupling chemistry
Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate Cl, OH C₁₁H₈ClNO₃ 237.64 Tautomeric form (4-hydroxy vs. 4-oxo) affects hydrogen bonding and solubility
8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cl, ethyl (position 1) C₁₂H₁₀ClNO₃ 251.67 Carboxylic acid at position 3 enhances metal-binding capacity; explored in chelation therapy

Findings :

  • Nitro vs. Halogen : The nitro group increases polarity and electron-withdrawing effects, enhancing reactivity in nucleophilic substitution compared to bromo or chloro analogues.
  • Tautomerism: The 4-oxo group in the target compound vs.

Functional Group Variations at Position 2

The methyl ester at position 2 contrasts with carboxylic acid or amide derivatives:

Compound Name Functional Group (Position 2) Molecular Formula Synthesis Yield Applications Reference
This compound COOCH₃ C₁₁H₈N₂O₅ Not reported Intermediate for further ester hydrolysis or amidation
8-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (9) COOH (position 3) C₁₀H₆N₂O₅ 45% Ligand in binding studies; improved water solubility due to carboxylic acid
N³-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) CONH-alkyl C₂₇H₃₄ClN₃O₂ Not reported Antibacterial agent with enhanced membrane permeability from lipophilic groups

Findings :

  • Ester vs. Acid : The methyl ester in the target compound offers synthetic flexibility for hydrolysis to carboxylic acids, as demonstrated in the synthesis of compound 9 .
  • Amide Derivatives : Carboxamide analogues (e.g., compound 52) exhibit improved bioavailability and target affinity, making them preferred in drug development .

Substituent Variations at Other Positions

Substituents at positions 6, 7, or additional halogens influence bioactivity:

Compound Name Substituents Molecular Formula Key Applications Reference
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (6a) Cl (position 6) C₁₁H₈ClNO₃ Anti-tuberculosis agents; 76% yield achieved in synthesis
Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate Cl (positions 6,8) C₁₁H₆Cl₂NO₃ Enhanced halogen bonding for protein interactions; potential antiparasitic agent
Methyl 7-chloro-1,4-dihydro-8-methyl-4-oxo-2-quinolinecarboxylate Cl (position 7), CH₃ (position 8) C₁₂H₁₀ClNO₃ Structural novelty explored in kinase inhibition studies

Findings :

  • Chlorine Substitution : Chloro groups at positions 6 or 7 enhance steric bulk and electron-withdrawing effects, improving interactions with hydrophobic enzyme pockets .
  • Dihalogenation : Dichloro derivatives (e.g., 6,8-diCl) show synergistic effects in enhancing binding affinity to bacterial targets .

Biological Activity

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS Number: 16134-01-3) is a significant compound in the realm of medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

  • Molecular Formula : C11_{11}H8_8N2_2O5_5
  • Molecular Weight : 248.19 g/mol
  • Structure : The compound features a quinoline ring with a nitro group at the 8-position and a carboxylate group, enhancing its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves:

  • Hydroamination : Reaction of aromatic amines with diethyl acetylenedicarboxylate.
  • Intramolecular Friedel-Crafts Reaction : Catalyzed by polyphosphoric acid (PPA) to form the desired quinoline derivative.

These methods require careful control of reaction conditions to optimize yield and purity.

Biological Activity Overview

This compound has been primarily studied for its antimicrobial and anticancer properties. The unique structural features contribute to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to methyl 8-nitro derivatives exhibit significant antibacterial properties. The mechanism involves:

  • Inhibition of DNA Gyrase : Similar to other quinolone antibiotics, these compounds can inhibit bacterial DNA replication.

A study highlighted that derivatives of this compound demonstrated effective inhibition against various bacterial strains at low concentrations, making them potential candidates for new antibiotics .

Anticancer Activity

The anticancer potential of this compound is linked to its ability to intercalate with DNA and disrupt cellular processes:

  • Mechanism of Action : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells.

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, indicating its potential as a lead structure for anticancer drug development .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylateNitro group at position 6Different antimicrobial spectrum
Methyl 7-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylateNitro group at position 7Potentially different anticancer activity
Methyl 5-nitroquinoline-2-carboxylateNitro group at position 5Simpler structure; fewer biological activities

The positioning of functional groups in methyl 8-nitro derivatives enhances their biological efficacy compared to these similar compounds .

The mechanisms underlying the biological activities of methyl 8-nitro derivatives include:

  • DNA Intercalation : Disruption of DNA replication and transcription processes.
  • Reactive Intermediate Formation : Reduction of the nitro group leading to reactive species that can damage cellular components.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of methyl 8-nitro derivatives:

  • A study focused on the antibacterial properties revealed that methyl 8-nitro derivatives effectively inhibited growth across multiple bacterial strains, suggesting their potential as new antibiotic agents .
  • Another research highlighted the anticancer effects on various cell lines, demonstrating significant cytotoxicity at micromolar concentrations .
  • Molecular docking studies have shown favorable binding interactions with target proteins involved in cancer pathways, further supporting their potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate?

The compound is typically synthesized via cyclocondensation of diethyl 2-(((2-nitrophenyl)amino)methylene)malonate derivatives under acidic conditions, followed by esterification. For example, ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (a structural analog) was prepared in 13% yield using a similar protocol, with subsequent hydrolysis to the carboxylic acid derivative . Key steps include refluxing in acetic acid and purification via HPLC or column chromatography. Reaction conditions (temperature, solvent) significantly impact yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Diagnostic signals include aromatic protons (δ 8.6–7.3 ppm for nitro-substituted quinoline rings) and ester methyl groups (δ 3.9–4.3 ppm). The 4-oxo group generates a deshielded carbonyl carbon at δ 172–177 ppm .
  • ESI-MS : Molecular ion peaks (e.g., m/z 263.0 [M+H]⁺ for ethyl analogs) confirm molecular weight .
  • IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) validate functional groups .

Q. How is the purity of the compound assessed during synthesis?

Reverse-phase HPLC with gradients (e.g., 20%–90% acetonitrile/water over 30 minutes) is standard. Retention times (e.g., 15.1 minutes for related compounds) and UV-Vis absorption (λ ~300 nm for quinoline cores) ensure purity. Flash chromatography (CH₂Cl₂/MeOH) is used for intermediate purification .

Advanced Research Questions

Q. How can low yields in the nitro-substituted quinoline synthesis be mitigated?

Low yields (e.g., 13% in ethyl analogs ) often arise from competing side reactions. Strategies include:

  • Optimizing stoichiometry : Excess malonate derivatives improve cyclization efficiency.
  • Temperature control : Prolonged reflux (>12 hours) in acetic acid enhances ring closure but risks decomposition.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclocondensation .

Q. How are computational tools applied to resolve structural ambiguities in crystallography?

  • SHELX suite : For small-molecule refinement, SHELXL leverages high-resolution data to model anisotropic displacement parameters, critical for resolving nitro-group orientations .
  • Mercury CSD : Visualizes intermolecular interactions (e.g., hydrogen bonding between carbonyl and nitro groups) and validates packing patterns .
  • WinGX : Integrates ORTEP for anisotropic ellipsoid visualization and geometry validation (e.g., bond angles in the quinoline core) .

Q. What methodologies address discrepancies in NMR data interpretation?

  • Dynamic effects : Rotameric equilibria in ester groups (e.g., methyl vs. ethyl esters) can split signals. Variable-temperature NMR (VT-NMR) resolves such issues .
  • Stereochemical assignments : NOESY or COSY correlations clarify spatial relationships between protons, especially in dihydroquinoline derivatives .
  • Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ may shift exchangeable protons (e.g., NH in 1,4-dihydroquinoline) .

Q. How are byproducts minimized during functionalization at the 8-nitro position?

  • Regioselective protection : Temporary protection of the 4-oxo group (e.g., silylation) prevents undesired nucleophilic attacks .
  • Microwave-assisted synthesis : Reduces reaction times, minimizing decomposition (e.g., nitro group reduction to amine byproducts) .
  • pH control : Hydrolysis of ester intermediates to carboxylic acids (pH 5–6) avoids over-acidification, which can degrade the nitro moiety .

Methodological Tables

Q. Table 1: Comparative Yields in Analog Synthesis

SubstituentSynthetic RouteYield (%)Purification MethodReference
8-Nitro (ethyl ester)Cyclocondensation13HPLC
5-Bromo (methyl ester)Halogenation30Crystallization (DCM)
7-Amino (ethyl ester)Microwave-assisted hydrolysis86.9Acid-base extraction

Q. Table 2: Key NMR Assignments for Methyl 8-Nitro Analogs

Proton/Carbonδ (ppm)MultiplicityAssignmentReference
C-2 Ester Methyl3.95–3.97SingletCOOCH₃
C-8 Nitro Adjacent H8.65–8.83DoubletH-5/H-7 (quinoline ring)
C-4 Carbonyl172.5–177.9-4-Oxo Group

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 2
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Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

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